(R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride
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Overview
Description
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorine atom on the phenol ring and an aminoethyl group, which imparts unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride typically involves asymmetric catalytic methods. One common approach is the direct catalytic asymmetric synthesis of α-chiral primary amines, which can be achieved using biomimetic chemocatalysis inspired by enzymatic transaminations . This method is atom-economical and cost-effective, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride often employs hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method ensures high selectivity and yield, making it ideal for commercial manufacturing.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted phenols, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride has a wide range of scientific research applications:
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, binding to enzymes and receptors with high specificity. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
- ®-Methyl 4-(1-aminoethyl)benzoate hydrochloride
- ®-1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride
Uniqueness
®-3-(1-Aminoethyl)-5-fluorophenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher selectivity and potency in its applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]-5-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-7(9)4-8(11)3-6;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALKGNODLJQDMD-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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